Fmoc-His(Trt)-OPfp

描述

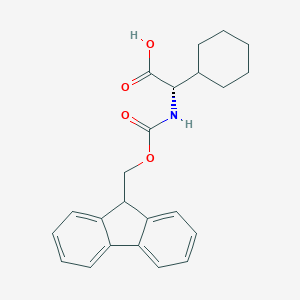

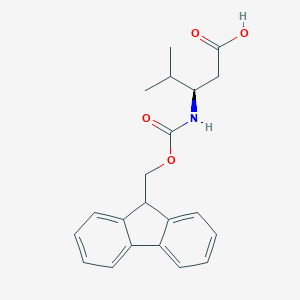

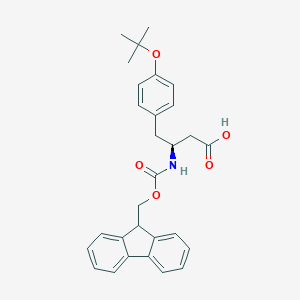

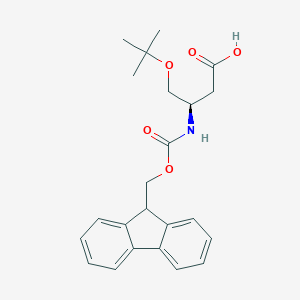

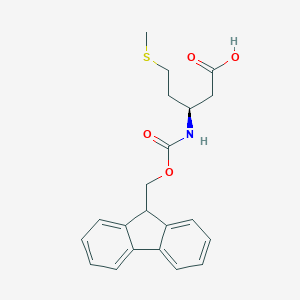

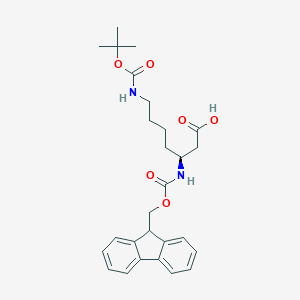

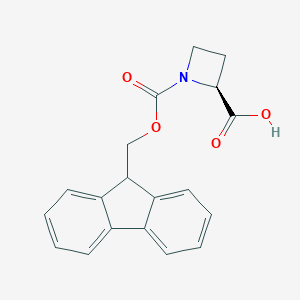

Fmoc-His(Trt)-OPfp is a white to off-white solid powder . It has a trityl (Trt) group to protect the side-chain of His and a Fmoc group to protect -αNH2 . It can be used for solid-phase synthesis of peptides, providing protection against racemization and by-product formation .

Synthesis Analysis

Fmoc-His(Trt)-OPfp can be used as a building block in solid-phase peptide synthesis (SPPS) . Aqueous microwave-assisted solid-phase peptide synthesis using Fmoc strategy has been described, which is an organic solvent-free, environmentally friendly method for chemical peptide synthesis . The coupling reaction can be efficiently performed with low levels of racemization of histidine .Molecular Structure Analysis

The structure of Fmoc-His(Trt)-OPfp contains a unique imidazole unit . The imidazole group can form a coordination compound with Fe2+ or other metal ions to promote the absorption of iron .Chemical Reactions Analysis

Coupling Fmoc-His(Trt)-OH in solid-phase peptide synthesis is frequently accompanied by significant racemization . Histidine is among the most susceptible amino acid residues inclined to racemize in peptide syntheses .Physical And Chemical Properties Analysis

Fmoc-His(Trt)-OPfp is soluble in water but poorly soluble in ethanol and insoluble in ether . It has a molecular weight of 619.71 .科学研究应用

Peptide Synthesis

Fmoc-His(Trt)-OPfp: is widely used in the field of peptide synthesis. The Fmoc group protects the amino group during the synthesis process, while the Trt (trityl) group protects the imidazole ring of histidine. The OPfp (pentafluorophenyl) ester is a reactive group that facilitates the coupling of the amino acid to the growing peptide chain. This compound is particularly useful in solid-phase peptide synthesis (SPPS), where it can be used to introduce histidine residues into peptides with high fidelity and minimal racemization .

Medicinal Chemistry

In medicinal chemistry, Fmoc-His(Trt)-OPfp serves as a building block for the development of new pharmaceutical compounds. Histidine-containing peptides and analogs can exhibit various biological activities, including enzyme inhibition, receptor modulation, and antimicrobial effects. The precise introduction of histidine residues using this compound allows researchers to explore the structure-activity relationships of potential therapeutics .

Proteomics Research

Proteomics research often involves the study of histidine-rich proteins and peptides, which play crucial roles in biological processes. Fmoc-His(Trt)-OPfp enables the synthesis of these peptides, which can then be used as standards or probes in mass spectrometry-based proteomics studies. This aids in the identification and quantification of proteins in complex biological samples .

Bioconjugation Techniques

Fmoc-His(Trt)-OPfp: is also employed in bioconjugation techniques, where it is used to attach peptides to various surfaces or carriers. The OPfp ester reacts with nucleophilic groups on proteins, polymers, or nanoparticles, allowing for the site-specific conjugation of histidine-containing peptides. This is particularly useful in the development of vaccine carriers, drug delivery systems, and diagnostic tools .

Enzyme Function Studies

Histidine plays a critical role in the active sites of many enzymes. Using Fmoc-His(Trt)-OPfp , researchers can synthesize peptides that mimic the active sites of enzymes. These peptides can be used to study enzyme mechanisms, substrate specificity, and the effects of mutations on enzyme function. This compound thus facilitates the creation of enzyme models for biochemical research .

Material Science

In material science, Fmoc-His(Trt)-OPfp can be used to create histidine-containing polymers and coatings. These materials can have unique properties, such as metal-binding capabilities or pH-responsive behavior. Histidine-rich surfaces are particularly interesting for applications in metal recovery, catalysis, and sensor technology .

作用机制

Target of Action

Fmoc-His(Trt)-OPfp is primarily used as a building block in solid-phase peptide synthesis (SPPS) .

Mode of Action

The compound Fmoc-His(Trt)-OPfp is a protected form of the amino acid histidine. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the alpha-amino group, and the Trt (trityl) group protects the imidazole side chain of histidine . These protecting groups prevent unwanted side reactions during peptide synthesis . The Fmoc group is removed under basic conditions, allowing the free amino group to participate in peptide bond formation . The Trt group is stable under these conditions but can be removed later with a cocktail of cleavage reagents .

Biochemical Pathways

As a building block in peptide synthesis, Fmoc-His(Trt)-OPfp is involved in the formation of peptide bonds, which are the primary links between amino acids in a peptide or protein . The exact biochemical pathways affected would depend on the specific peptide being synthesized.

Pharmacokinetics

The pharmacokinetics of Fmoc-His(Trt)-OPfp would be largely determined by the properties of the final peptide product, as the Fmoc and Trt protecting groups are typically removed during the final stages of peptide synthesis

Result of Action

The primary result of the action of Fmoc-His(Trt)-OPfp is the successful incorporation of the histidine amino acid into a growing peptide chain with minimal racemization and side reactions . The specific molecular and cellular effects would depend on the biological activity of the final peptide product.

Action Environment

The action of Fmoc-His(Trt)-OPfp is highly dependent on the conditions of the peptide synthesis process . Factors such as the pH, temperature, and solvent used can significantly influence the efficiency of Fmoc deprotection and peptide bond formation . Additionally, the stability of Fmoc-His(Trt)-OPfp can be affected by storage conditions, with optimal stability observed at temperatures of 2-8°C .

属性

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-tritylimidazol-4-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H32F5N3O4/c47-38-39(48)41(50)43(42(51)40(38)49)58-44(55)37(53-45(56)57-26-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36)24-31-25-54(27-52-31)46(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30/h1-23,25,27,36-37H,24,26H2,(H,53,56)/t37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEYCFWPYIFVBLO-QNGWXLTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)OC5=C(C(=C(C(=C5F)F)F)F)F)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@@H](C(=O)OC5=C(C(=C(C(=C5F)F)F)F)F)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H32F5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00553445 | |

| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-(triphenylmethyl)-L-histidinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

785.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-His(Trt)-OPfp | |

CAS RN |

109434-24-4 | |

| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-(triphenylmethyl)-L-histidinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。